3-(p-Nitrophenyl)-5-(2-propynyloxymethyl)-2-oxazolidinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(p-Nitrophenyl)-5-(2-propynyloxymethyl)-2-oxazolidinone is a synthetic organic compound that belongs to the class of oxazolidinones. These compounds are known for their diverse applications in medicinal chemistry, particularly as antibacterial agents. The presence of a nitrophenyl group and a propynyloxymethyl group in its structure suggests potential reactivity and functional versatility.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(p-Nitrophenyl)-5-(2-propynyloxymethyl)-2-oxazolidinone typically involves the following steps:
Formation of the Oxazolidinone Ring: This can be achieved through the cyclization of an amino alcohol with a carbonyl compound.
Introduction of the p-Nitrophenyl Group: This step may involve nitration of a phenyl group followed by its attachment to the oxazolidinone ring.
Attachment of the Propynyloxymethyl Group: This can be done through an alkylation reaction using a suitable propynyloxymethyl halide.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitrophenyl group can undergo reduction to form an amino group.
Reduction: The nitro group can be reduced to an amine.
Substitution: The propynyloxymethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Reduction of the Nitro Group: Formation of 3-(p-Aminophenyl)-5-(2-propynyloxymethyl)-2-oxazolidinone.
Substitution Reactions: Formation of various substituted oxazolidinones depending on the nucleophile used.
Scientific Research Applications
Chemistry: As an intermediate in the synthesis of more complex molecules.
Biology: Potential use in studying enzyme interactions due to its reactive groups.
Medicine: Possible antibacterial properties similar to other oxazolidinones.
Industry: Use in the development of new materials or as a catalyst in certain reactions.
Mechanism of Action
The mechanism of action of 3-(p-Nitrophenyl)-5-(2-propynyloxymethyl)-2-oxazolidinone would depend on its specific application. In medicinal chemistry, oxazolidinones typically inhibit bacterial protein synthesis by binding to the 50S ribosomal subunit. The nitrophenyl and propynyloxymethyl groups may enhance binding affinity or specificity.
Comparison with Similar Compounds
Similar Compounds
Linezolid: A well-known oxazolidinone antibiotic.
Tedizolid: Another oxazolidinone with enhanced activity.
Comparison
3-(p-Nitrophenyl)-5-(2-propynyloxymethyl)-2-oxazolidinone is unique due to the presence of both a nitrophenyl group and a propynyloxymethyl group, which may confer distinct reactivity and biological activity compared to other oxazolidinones.
Properties
CAS No. |
23598-64-3 |
---|---|
Molecular Formula |
C13H12N2O5 |
Molecular Weight |
276.24 g/mol |
IUPAC Name |
3-(4-nitrophenyl)-5-(prop-2-ynoxymethyl)-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C13H12N2O5/c1-2-7-19-9-12-8-14(13(16)20-12)10-3-5-11(6-4-10)15(17)18/h1,3-6,12H,7-9H2 |
InChI Key |
UNPKQAWIAWFGBH-UHFFFAOYSA-N |
Canonical SMILES |
C#CCOCC1CN(C(=O)O1)C2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.